molecular formula C11H10ClN3O2S B2638160 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 18199-99-0

2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2638160
CAS RN: 18199-99-0
M. Wt: 283.73
InChI Key: YGJNGWLZMGGYCH-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as CMPT, is a synthetic molecule that has been studied extensively in the field of medicinal chemistry. It is a small molecule that has been used in a variety of research experiments, including those related to cancer and other diseases. CMPT has been found to have a variety of potential applications, ranging from drug development to diagnostic and therapeutic uses.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

  • Synthesis and Evaluation : A study explored the synthesis of thiadiazoline and selenadiazoline derivatives, including those similar to 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide. These compounds demonstrated notable antioxidant and antimicrobial properties, highlighting their potential in combating oxidative stress and bacterial infections (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).

Anticancer Properties

  • Novel Synthesis Approaches for Anticancer Applications : A different study focused on the synthesis of a pyrazoline-bearing hybrid molecule with a 1,3,4-thiadiazole moiety, similar in structure to the compound . This compound demonstrated significant anticancer activity in vitro, indicating its potential for cancer treatment (Yushyn, Holota, & Lesyk, 2022).

Synthesis and Structural Analysis

  • Synthesis and Characterization : Another research conducted a synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through carbodiimide condensation. This study provides insights into the chemical processes and structural properties relevant to similar compounds like 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (Yu et al., 2014).

Molecular Structure and Interactions

  • Structural Insights : Research on the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides offered a detailed analysis of molecular shapes and intermolecular interactions. This information can be crucial for understanding the physical and chemical behaviors of similar compounds (Boechat et al., 2011).

properties

IUPAC Name

2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-17-8-4-2-7(3-5-8)10-14-15-11(18-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJNGWLZMGGYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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